1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile
Description
1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile is a piperidine derivative featuring a 4-methoxyphenylmethyl substituent at the 1-position and a carbonitrile group at the 4-position. The methoxy group on the phenyl ring contributes electron-donating effects, while the carbonitrile group serves as a strong electron-withdrawing moiety, influencing both physicochemical properties and intermolecular interactions .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSSBUUPFGSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Analogs
Below is a comparison of structurally related piperidine-4-carbonitrile derivatives, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups: The 4-methoxy group in the target compound improves solubility in polar solvents compared to non-polar benzyl analogs (e.g., 1-benzyl derivatives in ).
- Positional Isomerism : The m-methoxyphenyl analog exhibits distinct electronic effects compared to the para-substituted target compound, impacting binding affinity in receptor-ligand interactions.
Biological Activity
1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyphenyl group and a carbonitrile functional group. The structural formula can be represented as follows:
The biological activity of 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The carbonitrile group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for certain neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Antimicrobial Activity
Research has shown that derivatives of piperidine exhibit antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile possess activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | >3.125 mg/mL |
These findings suggest that the compound may have therapeutic potential in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the effects of 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile on bacterial growth. The results indicated significant inhibition of bacterial proliferation, particularly against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Evaluation : In vitro studies conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetics of 1-[(4-Methoxyphenyl)methyl]piperidine-4-carbonitrile is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability and a half-life conducive to therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
